Cas no 956103-75-6 ((2S)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol)

(2S)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol structure
956103-75-6 structure
Product Name:(2S)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
CAS No:956103-75-6
MF:C32H32O6
MW:512.592889785767
CID:2087129
PubChem ID:23655938
Update Time:2024-03-01

(2S)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-8-Methylsocotrin-4'-ol
    • 8-Methylsocotrin-4'-ol
    • (2S)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-di
    • (2R)-3,4-Dihydro-6-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-2H-1-benzopyran-7-ol (ACI)
    • (2R)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
    • (2R)-8-Methylsocotrin-4′-ol
    • 8-Methylsocotrin-4′-ol
    • CHEMBL254647
    • 956103-75-6
    • BDBM50222761
    • (2R)-2-(4-hydroxyphenyl)-6-[1-(4-hydroxyphenyl)-3-(4-hydroxy-2-methoxyphenyl)propyl]-8-methylchroman-7-ol
    • AKOS040734033
    • FS-8016
    • (2S)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
    • Inchi: 1S/C32H32O6/c1-19-31(36)28(17-23-9-16-29(38-32(19)23)21-5-12-25(34)13-6-21)27(20-3-10-24(33)11-4-20)15-8-22-7-14-26(35)18-30(22)37-2/h3-7,10-14,17-18,27,29,33-36H,8-9,15-16H2,1-2H3/t27?,29-/m1/s1
    • InChI Key: ZYNHARKRZSKBAU-ZBAATNBSSA-N
    • SMILES: C(C1C=CC(O)=CC=1)(C1C(O)=C(C)C2O[C@@H](C3C=CC(O)=CC=3)CCC=2C=1)CCC1C=CC(O)=CC=1OC

Computed Properties

  • Exact Mass: 512.21988874g/mol
  • Monoisotopic Mass: 512.21988874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 7
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.4
  • XLogP3: 6.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.283±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (1.1E-4 g/L) (25 ºC),

(2S)-6-[3-(4-Hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol Related Literature

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.